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Abstract
Ibipinabant (SLV319) is a potent and selective cannabinoid CB1 receptor antagonist that was

developed for the treatment of obesity and related metabolic disorders. As a member of the

3,4-diarylpyrazoline class of compounds, it demonstrated high affinity and selectivity for the

CB1 receptor over the CB2 receptor. Preclinical studies in various animal models showed

promising results in reducing food intake, body weight, and improving metabolic parameters.

However, the development of Ibipinabant was discontinued due to safety concerns,

specifically psychiatric side effects and myotoxicity. This technical guide provides a

comprehensive overview of the discovery, history, mechanism of action, and key experimental

findings related to Ibipinabant, intended to serve as a valuable resource for researchers in the

fields of pharmacology and drug development.

Discovery and History
Ibipinabant (SLV319) was designed by scientists at Solvay Pharmaceuticals in the early 2000s

as part of a research program focused on developing potent and selective CB1 receptor

antagonists for the treatment of obesity. The rationale was based on the well-established role of

the endocannabinoid system, particularly the CB1 receptor, in the regulation of appetite and

energy balance. The discovery of the first selective CB1 receptor antagonist, rimonabant, in

1994, paved the way for the development of other compounds targeting this receptor.
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Ibipinabant emerged from structure-activity relationship (SAR) studies of 3,4-diarylpyrazolines,

which were found to be a novel class of potent CB1 antagonists.

Following promising preclinical results, Ibipinabant, also known by the code BMS-646256,

advanced into clinical trials. However, in 2008, Solvay announced the discontinuation of its

development. This decision was influenced by the growing concerns over the safety profile of

CB1 receptor antagonists as a class, highlighted by the withdrawal of rimonabant from the

European market due to an increased risk of psychiatric adverse effects, including depression

and anxiety. Furthermore, preclinical studies with Ibipinabant in dogs revealed a dose-

dependent myotoxicity, which was later mechanistically linked to an off-target effect on

mitochondrial function. Despite its failure as a therapeutic agent, Ibipinabant remains a

valuable tool in scientific research for studying the endocannabinoid system.

Mechanism of Action
Ibipinabant acts as a potent and selective antagonist or inverse agonist at the cannabinoid

CB1 receptor. CB1 receptors are G protein-coupled receptors (GPCRs) that are primarily

expressed in the central nervous system but are also found in peripheral tissues. Endogenous

cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), bind to and activate

CB1 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic AMP (cAMP) levels.

As an antagonist/inverse agonist, Ibipinabant binds to the CB1 receptor and not only blocks

the binding of endogenous cannabinoids but also reduces the basal, constitutive activity of the

receptor. This action leads to an increase in adenylyl cyclase activity and intracellular cAMP

levels. This modulation of the CB1 signaling pathway in key brain regions involved in appetite

control, such as the hypothalamus, is believed to be the primary mechanism for its anorectic

effects.

Signaling Pathway of Ibipinabant at the CB1 Receptor
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CB1 Receptor Signaling and Ibipinabant's Mechanism of Action
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Caption: CB1 receptor signaling pathway and the antagonistic action of Ibipinabant.

Quantitative Data
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The following tables summarize the key quantitative data for Ibipinabant from various in vitro

and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Activity
Target
Receptor

Assay Type
Species/Cell
Line

Parameter Value

CB1

Radioligand

Binding

([³H]CP55,940)

Human CHO Ki 7.8 nM

CB2

Radioligand

Binding

([³H]CP55,940)

Human CHO Ki 7943 nM

CB1
Arachidonic Acid

Release
CHO pA₂ 9.9

CB1
Radioligand

Binding
- IC₅₀ 22 nM

Selectivity: Ibipinabant demonstrates over 1000-fold selectivity for the CB1 receptor compared

to the CB2 receptor.

Table 2: In Vivo Efficacy
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Animal Model
Dosing
Regimen

Duration Key Effects ED₅₀

Diet-Induced

Obese (DIO)

Mice

3 mg/kg/day, p.o. 28 days

Reduced food

intake, body

weight, and

adiposity.

-

Zucker Diabetic

Fatty (ZDF) Rats

3-10 mg/kg/day,

p.o.
56 days

Attenuated β-cell

loss (weight-loss

independent).

-

Rats Oral -

Antagonism of

CP55940-

induced

hypotension.

5.5 mg/kg

Mice Oral -

Antagonism of

CP55940-

induced

hypothermia.

3 mg/kg

Experimental Protocols
This section provides detailed methodologies for key experiments that have been instrumental

in characterizing Ibipinabant.

Radioligand Binding Assay for CB1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1

receptor.

Materials:

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably transfected with

the human CB1 receptor.

Radioligand: [³H]-CP55,940.
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Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

Test compound: Ibipinabant at various concentrations.

Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN

55,212-2).

Glass fiber filters (GF/B).

Scintillation counter.

Procedure:

In a 96-well plate, combine the membrane preparation (5-20 µg protein/well), [³H]-

CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of

Ibipinabant in the binding buffer.

For total binding, omit the test compound. For non-specific binding, add the non-specific

binding control.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

Wash the filters three times with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value from the competition binding curve and calculate the Ki value

using the Cheng-Prusoff equation.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse
Model
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This protocol describes the evaluation of Ibipinabant's effect on body weight and food intake in

a mouse model of obesity.

Animal Model:

Male C57BL/6J mice, 6 weeks old.

Diet: High-fat diet (HFD; e.g., 60% of calories from fat) to induce obesity, and a control

low-fat diet (LFD).

Procedure:

Acclimatize mice for at least one week.

Randomly assign mice to HFD and LFD groups.

Feed the respective diets for 12-16 weeks to establish the obese phenotype in the HFD

group.

Once obesity is established, divide the HFD group into a vehicle control group and an

Ibipinabant treatment group.

Administer Ibipinabant (e.g., 3 mg/kg/day) or vehicle orally for 28 days.

Monitor body weight and food intake daily or weekly.

At the end of the study, collect blood and tissues for further analysis (e.g., plasma leptin

levels, adipose tissue gene expression).

Experimental Workflow for In Vivo Efficacy Testing
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Experimental Workflow for In Vivo Efficacy of Ibipinabant in DIO Mice
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Caption: A typical experimental workflow for in vivo efficacy testing of Ibipinabant.
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Off-Target Effects and Discontinuation
The clinical development of Ibipinabant was halted primarily due to safety concerns that were

also observed with other CB1 receptor antagonists.

Psychiatric Side Effects
As a brain-penetrant CB1 receptor antagonist, Ibipinabant had the potential to cause

psychiatric side effects such as anxiety and depression. These concerns were a major factor in

the discontinuation of the entire class of centrally-acting CB1 antagonists for obesity treatment.

Myotoxicity
Preclinical studies in dogs revealed that Ibipinabant caused muscle toxicity. Subsequent

research identified the underlying mechanism as an off-target inhibition of adenine nucleotide

translocase (ANT) in the inner mitochondrial membrane. ANT is crucial for the exchange of

ADP and ATP between the mitochondrial matrix and the cytoplasm. Inhibition of ANT by

Ibipinabant leads to a decrease in ATP production and an increase in reactive oxygen species

(ROS) generation, ultimately causing mitochondrial dysfunction and myocyte damage.

Mechanism of Ibipinabant-Induced Myotoxicity
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Mechanism of Ibipinabant-Induced Myotoxicity
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Caption: The off-target mechanism of Ibipinabant-induced myotoxicity.

Conclusion
Ibipinabant (SLV319) represents a significant chapter in the development of CB1 receptor

antagonists. Its high potency and selectivity made it a promising candidate for combating

obesity. However, the emergence of serious on-target (psychiatric) and off-target (myotoxicity)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1674148?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674148?utm_src=pdf-body
https://www.benchchem.com/product/b1674148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


adverse effects ultimately led to the cessation of its development. The story of Ibipinabant
underscores the challenges in developing safe and effective drugs that target the

endocannabinoid system. Despite its clinical failure, Ibipinabant continues to be a valuable

pharmacological tool for researchers investigating the intricate roles of the CB1 receptor in

health and disease. The detailed understanding of its mechanism of action and toxicity profile

provides crucial insights for the design of future generations of peripherally restricted CB1

receptor antagonists with improved safety profiles.

To cite this document: BenchChem. [Ibipinabant (SLV319): A Technical Guide to its
Discovery, History, and Scientific Application]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1674148#discovery-and-history-of-ibipinabant-
slv319]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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